7-クロロキノリン-4-イル)-プロパン-1,3-ジアミン

説明

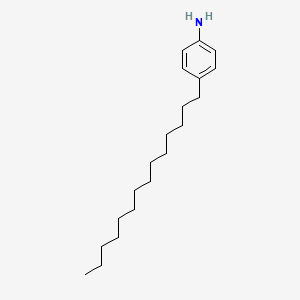

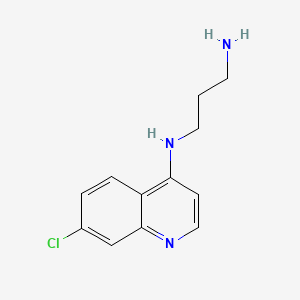

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, also known as AQ-13, is a synthetic compound that has been studied for its potential use as an antimalarial drug. It belongs to the class of 4-aminoquinolines, which have been used for decades to treat malaria. However, the emergence of drug-resistant strains of the malaria parasite has led to the need for new drugs with different mechanisms of action. AQ-13 has shown promise as a potential new antimalarial drug, and its synthesis, mechanism of action, and potential applications have been the focus of scientific research.

科学的研究の応用

マラリア治療薬

この化合物は合成され、in vitroでの抗マラリア活性について評価されています . この化合物の誘導体、特に[(7-クロロキノリン-4-イル)アミノ]カルコン誘導体は、マラリア原虫の代謝に重要なヘム結晶化に対して阻害作用を示しています .

抗がん剤

この化合物はまた、抗がん活性について評価されてきました . この化合物の特定の誘導体は、ヒト前立腺LNCaP腫瘍細胞に対して細胞毒性を示しました . これは、新しい抗がん剤の開発における可能性を示唆しています。

抗ヒスタミン作用

“7-クロロキノリン-4-イル)-プロパン-1,3-ジアミン”は、ヒスタミン受容体に結合するベンゼン誘導体です . 動物モデルにおいて抗ヒスタミン作用を示すことが示されています . これは、アレルギーやヒスタミン放出に関連する他の状態の治療における可能性を示唆しています。

抗精神病作用

抗ヒスタミン作用に加えて、この化合物は動物モデルにおいて抗精神病作用も示しています . これは、精神疾患の治療における可能性を示唆しています。

カルコンの合成

この化合物は、[(7-クロロキノリン-4-イル)アミノ]カルコンの合成に使用されてきました . カルコンは、様々な重要な生体化合物の中心核を形成する芳香族ケトンです. それらはいくつかの薬理活性を示し、特に抗がん剤と抗マラリア剤として有効であることが判明しています .

生化学研究

ヒスタミン受容体やヘムなどの様々な生体標的との相互作用を考えると、この化合物はこれらの標的とその関連する生物学的プロセスを研究するための生化学研究に使用できます .

作用機序

Target of Action

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine, also known as N’-(7-chloroquinolin-4-yl)propane-1,3-diamine, is a benzene derivative that primarily targets histamine receptors . Histamine receptors play a crucial role in the immune response and act as a mediator of itching and inflammation.

Mode of Action

This compound acts as an agonist at the H3 histamine receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine binds to the histamine receptors, triggering a response.

Pharmacokinetics

Its molecular weight is235.71 g/mol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability could be affected by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has been shown to have antihistaminergic and antipsychotic properties in animal models . Antihistaminergic refers to the blocking or dampening of the histamine receptors, which can help alleviate symptoms of allergic reactions. The antipsychotic properties suggest potential uses in managing certain mental health disorders.

生化学分析

Biochemical Properties

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of heme crystallization, which is a crucial process in the life cycle of the malaria parasite Plasmodium falciparum . Additionally, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine exhibits binding interactions with DNA and RNA, affecting their stability and function .

Cellular Effects

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine influences various types of cells and cellular processes. It has been observed to induce apoptosis in cancer cells, including human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines . The compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . Furthermore, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has shown potential in modulating immune cell functions, enhancing the body’s defense mechanisms against infections .

Molecular Mechanism

The molecular mechanism of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine involves several key interactions at the molecular level. It binds to heme molecules, preventing their crystallization and thereby inhibiting the growth of the malaria parasite . Additionally, the compound can intercalate into DNA, disrupting its replication and transcription processes . N-(7-Chloroquinolin-4-yl)propane-1,3-diamine also acts as an inhibitor of topoisomerase enzymes, leading to DNA damage and cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has shown sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis

Dosage Effects in Animal Models

The effects of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine vary with different dosages in animal models. At low doses, the compound exhibits potent antimalarial activity, effectively reducing parasitemia levels in infected mice . Higher doses may lead to toxic effects, including hepatotoxicity and nephrotoxicity It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects

Metabolic Pathways

N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is involved in various metabolic pathways. It undergoes biotransformation in the liver, primarily through cytochrome P450 enzymes . The compound is metabolized into several active and inactive metabolites, which are subsequently excreted via the kidneys . Additionally, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and utilization .

Transport and Distribution

Within cells and tissues, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and active transport processes . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . N-(7-Chloroquinolin-4-yl)propane-1,3-diamine has been found to localize in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine plays a crucial role in its activity and function. The compound contains targeting signals that direct it to specific compartments or organelles within the cell . For example, N-(7-Chloroquinolin-4-yl)propane-1,3-diamine can accumulate in the nucleus, where it interacts with DNA and affects gene expression . Additionally, the compound may undergo post-translational modifications that influence its localization and activity . Understanding the subcellular distribution of N-(7-Chloroquinolin-4-yl)propane-1,3-diamine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

特性

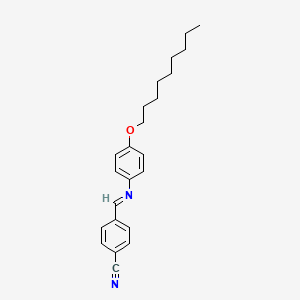

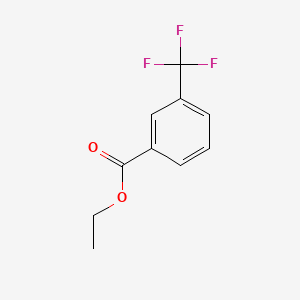

IUPAC Name |

N'-(7-chloroquinolin-4-yl)propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c13-9-2-3-10-11(15-6-1-5-14)4-7-16-12(10)8-9/h2-4,7-8H,1,5-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPOTYIIRALLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288562 | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7597-14-0 | |

| Record name | NSC56620 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(7-Chloroquinolin-4-yl)propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。